molecular formula C7H7N3S B14041949 Thieno[3,4-b]pyridine-5,7-diamine

Thieno[3,4-b]pyridine-5,7-diamine

Cat. No.: B14041949
M. Wt: 165.22 g/mol
InChI Key: QLNWARJMVQCKJK-UHFFFAOYSA-N
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Description

Thieno[3,4-b]pyridine-5,7-diamine is a nitrogen- and sulfur-containing heterocyclic compound characterized by a fused thiophene-pyridine ring system with amine substituents at the 5- and 7-positions. This diamine serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex heterocyclic systems . This compound exhibits significant potential in scientific research, with studies indicating relevant biological activities. Its structural analogs are known for roles in developing organic semiconductors and fluorescent sensors . In biomedical research, thieno[3,4-b]pyridine derivatives have demonstrated promising anticancer activity , with mechanisms of action that include the inhibition of protein kinases, which are key enzymes in cell signaling and proliferation pathways . Furthermore, such derivatives have been investigated for their antimicrobial properties , showing efficacy against various bacterial strains . Origin of Product: United States . ATTENTION: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

thieno[3,4-b]pyridine-5,7-diamine

InChI

InChI=1S/C7H7N3S/c8-6-4-2-1-3-10-5(4)7(9)11-6/h1-3H,8-9H2

InChI Key

QLNWARJMVQCKJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SC(=C2N=C1)N)N

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Intermediates

A notable method involves the preparation of 2,3-dihalothieno[3,4-b]pyrazines, which serve as versatile intermediates for further functionalization. These intermediates are synthesized through halogenation of the thieno core, allowing subsequent substitution reactions to introduce amino groups at desired positions. This method was demonstrated by a study that developed new 2,3-dihalothieno[3,4-b]pyrazines and their derivatives, which can be adapted for diamine substitution at positions 5 and 7 on the pyridine ring fused to thiophene.

Condensation Reactions

Condensation of thiophene esters with nitriles under acidic catalysis is another route to construct the thieno-pyridine framework. For example, condensation of thiophene ester with isonicotinonitrile under hydrochloric acid catalysis yielded pyrimidinone intermediates, which upon chlorination and further substitution yielded amino-functionalized thieno derivatives. Although this example pertains to thieno[2,3-d]pyrimidines, similar strategies can be employed for thieno[3,4-b]pyridine derivatives, including diamines.

Preparation of this compound

The diamine substitution at positions 5 and 7 typically requires selective functionalization of the thieno[3,4-b]pyridine core. The general synthetic strategy involves:

  • Step 1: Halogenation or activation at positions 5 and 7 to create reactive sites.
  • Step 2: Nucleophilic substitution with amine sources to introduce amino groups.

Halogenation of Thieno[3,4-b]pyridine

Halogenation (e.g., bromination) at the 5 and 7 positions of thieno[3,4-b]pyridine can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. This step is crucial to enable subsequent amination.

Amination to Diamine

The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines under elevated temperature and pressure or catalysis to replace halogen atoms with amino groups, yielding this compound.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes Reference
Halogenation NBS or Br2, solvent (e.g., acetic acid) 70–85 Selective bromination at 5,7-positions
Amination (nucleophilic) NH3 (anhydrous), elevated temp/pressure 60–75 Substitution of halogen by amino group
Condensation (core synthesis) Thiophene ester + isonicotinonitrile, HCl catalyst 80–85 Formation of pyridine-thiophene core

Supporting Characterization

Characterization of this compound typically involves:

Summary of Key Research Findings

  • The electronic properties of thieno[3,4-b]pyridine derivatives can be finely tuned by functional group substitution, including diamines at 5,7-positions, impacting their potential applications in materials science.
  • Synthetic methods involving halogenation followed by nucleophilic substitution provide a robust route to prepare diamine derivatives.
  • Condensation reactions serve as an efficient way to build the fused pyridine-thiophene core before functionalization.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]pyridine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve heating under reflux, using solvents like ethanol, toluene, or xylene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse thieno[3,4-b]pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[3,4-b]pyridine-5,7-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[3,4-b]pyridine derivatives have been shown to inhibit protein kinases, which play key roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The diamine and dione derivatives differ in functional groups (NH₂ vs. C=O), significantly altering electronic properties. Diamines are electron-rich, enhancing charge transport in semiconductors, while diones may act as electron-deficient units .
  • Ring Fusion Position: Thieno[3,4-b] vs. Thieno[2,3-b] or [3,2-b] alters conjugation pathways and steric effects, impacting reactivity and optical properties .

Property Comparison

Property This compound Thieno[3,4-b]pyridine-5,7-dione Thieno[2,3-b]pyridine derivatives Thieno[3,2-b]pyridine-5(4H)-one
Electron Density High (NH₂ donors) Low (C=O acceptors) Moderate (benzofuran hybrid) Moderate (ketone)
Solubility Likely polar (amines) Low (crystalline dione) Varies with substituents Moderate (heterocyclic ketone)
Optoelectronic Potential High (charge transport) Limited Moderate (photon absorption) High (fluorescence)

Biological Activity

Thieno[3,4-b]pyridine-5,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an antimicrobial, antitumor, and kinase inhibitor.

Chemical Structure and Properties

This compound features a fused thieno and pyridine ring structure with two amino groups. This unique arrangement contributes to its electronic properties and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that thieno[3,4-b]pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Table 1: Antimicrobial Activity of Thieno[3,4-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli25 µg/mL
2S. aureus15 µg/mL
3P. aeruginosa30 µg/mL

Antitumor Activity

This compound has shown promise in cancer research, particularly as an antitumor agent. Studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines.

Case Study: Antitumor Effects in Triple Negative Breast Cancer (TNBC)

A recent study evaluated the effects of thieno[3,4-b]pyridine derivatives on TNBC cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that specific compounds significantly reduced cell viability and induced apoptosis.

Table 2: Antitumor Activity in TNBC Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMDA-MB-23110Induction of apoptosis
BMDA-MB-46812Inhibition of cell cycle progression
CMCF-7>50Minimal effect

Kinase Inhibition

Thieno[3,4-b]pyridine derivatives have been studied for their potential as kinase inhibitors. Specifically, they have shown activity against FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML).

Table 3: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)
DFLT3-ITD5.1
EFLT3-D835Y>20
FCDK217.2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Antitumor Mechanism : Induction of apoptosis and inhibition of cell proliferation.
  • Kinase Inhibition : Blocking the phosphorylation processes essential for cancer cell survival.

Q & A

Q. What are the common synthetic routes for Thieno[3,4-b]pyridine-5,7-diamine, and how are intermediates characterized?

Thieno[3,4-b]pyridine derivatives are typically synthesized via cyclization reactions involving heterocyclic amines and sulfur-containing precursors. For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile can react with chloroacetone or ethyl chloroacetate to form thieno[2,3-b]pyridine scaffolds, which are further functionalized . Key intermediates are characterized using elemental analysis, NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . Alternative syntheses (e.g., using formic acid or formamide) may yield fused pyrimidine-thienopyridine systems, requiring cross-validation via spectral data .

Q. What spectroscopic methods are critical for confirming the structure of Thieno[3,4-b]pyridine derivatives?

Structural elucidation relies on multi-modal spectroscopy:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing aromatic vs. aliphatic regions .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N, C=S) via characteristic stretching frequencies .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for detecting impurities or byproducts . Cross-referencing with alternative synthetic pathways (e.g., hydrazonoyl halides for thiadiazole derivatives) ensures structural consistency .

Q. What preliminary applications have been explored for thienopyridine derivatives in materials science?

Thienopyridine-based polymers, such as poly(thieno[3,4-b]thiophene), are studied for low-bandgap properties (~1.0–1.5 eV), enabling applications in organic photovoltaics (OPVs) and conductive polymers . Their fused heterocyclic systems enhance π-conjugation, improving charge carrier mobility in bulk-heterojunction solar cells .

Advanced Research Questions

Q. How can researchers address contradictions in reported optoelectronic properties of thienopyridine derivatives?

Discrepancies in bandgap measurements (e.g., 1.5 eV vs. 2.0 eV) may arise from variations in substitution patterns or polymerization methods. For instance, fluorine substitution on thienothiophene units in PTB7 polymers reduces bandgaps by 0.1–0.3 eV compared to non-fluorinated analogs . Systematic studies using cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations are recommended to correlate structural modifications with electronic properties .

Q. What experimental design considerations are critical for optimizing thienopyridine-based solar cell efficiency?

Key factors include:

  • Donor-Acceptor Compatibility : Pairing thienopyridine donors (e.g., PTB7) with fullerene acceptors (e.g., PCBM) to maximize exciton dissociation. Ultrafast charge transfer (~40 fs) at polymer-fullerene interfaces is essential for high photon-to-electron conversion .
  • Morphology Control : Achieving bicontinuous interpenetrating networks via solvent annealing or additive processing to enhance charge collection .
  • Open-Circuit Voltage (Voc) Optimization : Voc is limited by the energy offset between donor HOMO and acceptor LUMO. Fluorination or alkyl side-chain engineering can tune energy levels .

Q. How do impurities in synthetic pathways impact the performance of thienopyridine-based sensors?

Trace byproducts (e.g., unreacted sulfanyl precursors) can quench fluorescence in sensor applications. For example, thieno[3,2-b]pyridine-5(4H)-one synthesized via BOP or gold-catalyzed routes requires rigorous purification (e.g., column chromatography, recrystallization) to achieve >95% purity for reliable fluorescent sensing . Impurity analysis via HPLC-MS is advised to ensure sensor reproducibility .

Q. What strategies resolve low yields in multi-step syntheses of fused thienopyridine systems?

Challenges include steric hindrance in cyclization steps and side reactions. Mitigation strategies:

  • Catalyst Optimization : Using Au(I) catalysts (e.g., IPr AuCl) improves regioselectivity in heterocyclic ring formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .
  • Protecting Groups : Temporary protection of amine functionalities prevents unwanted side reactions during multi-step syntheses .

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